4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone (DIPPMBS) is a chemical compound that is currently being studied for its potential applications in scientific research. DIPPMBS has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share a common structural motif with the compound , have been reported to exhibit significant antiviral properties . Specifically, certain indole-based compounds have demonstrated inhibitory activity against influenza A and other viruses. The structural features of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone may be explored for potential antiviral drug development, leveraging its ability to bind with high affinity to viral proteins or enzymes.
Anti-inflammatory Applications
The compound’s structural similarity to indole derivatives that have been designed as selective COX-2 inhibitors suggests potential anti-inflammatory applications . By inhibiting the COX-2 enzyme, which plays a role in the inflammatory process, this compound could be a candidate for the development of new anti-inflammatory drugs with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Properties
Research has shown that certain indole derivatives possess antimicrobial activities . The compound 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone could be evaluated for its efficacy against a range of microbial pathogens, potentially leading to new treatments for bacterial and fungal infections.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3S/c1-3-18-28-25(22-12-8-5-9-13-22)24(21-10-6-4-7-11-21)27-26(28)32(29,30)19-20-14-16-23(31-2)17-15-20/h1,4-17H,18-19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPSMUBPAGINDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methoxybenzyl sulfone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.